Cas no 1055995-87-3 (4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

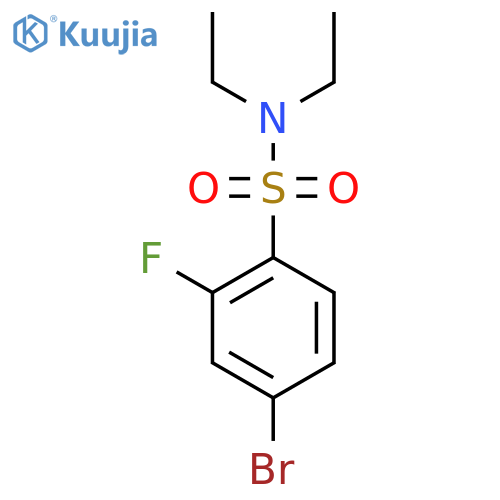

1055995-87-3 structure

商品名:4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide

CAS番号:1055995-87-3

MF:C10H13BrFNO2S

メガワット:310.183124303818

MDL:MFCD32206274

CID:4559876

PubChem ID:68478001

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide

- JEFFMFZCMMUXTG-UHFFFAOYSA-N

- 1055995-87-3

- DB-412462

- 4-bromo-N,N-diethyl-2-fluorobenzene-1-sulfonamide

- AKOS037646148

- SCHEMBL3012009

- AS-66889

- D93781

- 4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide

-

- MDL: MFCD32206274

- インチ: 1S/C10H13BrFNO2S/c1-3-13(4-2)16(14,15)10-6-5-8(11)7-9(10)12/h5-7H,3-4H2,1-2H3

- InChIKey: JEFFMFZCMMUXTG-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)F)S(N(CC)CC)(=O)=O

計算された属性

- せいみつぶんしりょう: 308.98344g/mol

- どういたいしつりょう: 308.98344g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 313

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 45.8

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR01DUET-250mg |

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 250mg |

$433.00 | 2025-02-09 | |

| 1PlusChem | 1P01DU6H-250mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 250mg |

$443.00 | 2023-12-26 | |

| Aaron | AR01DUET-100mg |

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 100mg |

$225.00 | 2025-02-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580293-100mg |

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 98% | 100mg |

¥2535.00 | 2024-08-09 | |

| eNovation Chemicals LLC | D757406-250mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 250mg |

$430 | 2025-02-28 | |

| eNovation Chemicals LLC | D757406-100mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 100mg |

$240 | 2024-06-06 | |

| eNovation Chemicals LLC | D757406-250mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 250mg |

$430 | 2024-06-06 | |

| A2B Chem LLC | AX24457-100mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 100mg |

$260.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D757406-250mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 250mg |

$430 | 2025-02-20 | |

| eNovation Chemicals LLC | D757406-100mg |

4-bromo-N,N-diethyl-2-fluorobenzenesulfonamide |

1055995-87-3 | 95% | 100mg |

$240 | 2025-02-20 |

4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide 関連文献

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1055995-87-3 (4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide) 関連製品

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 503537-97-1(4-bromooct-1-ene)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬